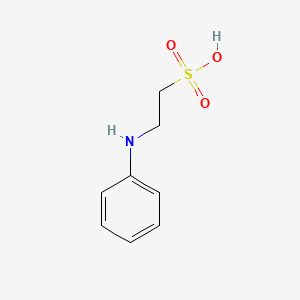

N-Phenyltaurine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido 2-fenilaminoetanosulfónico es un compuesto orgánico que pertenece a la clase de las fenilalquilaminas. Este compuesto presenta un grupo fenilo unido a un grupo amino, que a su vez está unido a un grupo ácido etanosulfónico. Es una molécula pequeña con la fórmula química C₈H₁₁NO₃S y un peso molecular de 201.243 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Ácido 2-fenilaminoetanosulfónico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de fenilamina (anilina) con ácido etanosulfónico en condiciones controladas. La reacción generalmente requiere un catalizador y se lleva a cabo a temperaturas elevadas para asegurar una conversión completa .

Métodos de Producción Industrial

En entornos industriales, la producción de Ácido 2-fenilaminoetanosulfónico a menudo implica el uso de reactores a gran escala y sistemas de flujo continuo. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y las concentraciones de los reactivos .

Análisis De Reacciones Químicas

Enzymatic Desulfonation by α-Ketoglutarate-Dependent Dioxygenases

N-Phenyltaurine serves as a substrate for sulfonate/α-ketoglutarate (α-KG) dioxygenases, such as the SsuD enzyme from Escherichia coli. These enzymes catalyze the oxidative cleavage of the C–S bond in sulfonates, yielding sulfite and a corresponding aldehyde.

Key Reaction:

This compound+α-KG+O2SsuDPhenylglyoxylate+SO32−+Succinate+CO2

This reaction is critical in microbial sulfur assimilation pathways .

Kinetic Parameters and Catalytic Efficiency

This compound exhibits high catalytic efficiency in enzymatic assays. Comparative kinetic data for SsuD with various substrates are shown below:

| Substrate | Vmax (μmol/min/mg) | Km (mM) | kcat/Km (min⁻¹/mM) |

|---|---|---|---|

| This compound | 0.81 ± 0.03 | 0.12 ± 0.01 | 606.4 |

| MOPS | 1.80 ± 0.06 | 0.24 ± 0.02 | 670.9 |

| Isethionate | 1.26 ± 0.05 | 0.27 ± 0.05 | 418.4 |

| Taurine | 0.46 ± 0.04 | 10.37 ± 1.82 | 4.0 |

Key Findings :

-

This compound has a lower Km (0.12 mM) compared to taurine (10.37 mM), indicating stronger enzyme affinity .

-

Its kcat/Km (606.4 min⁻¹/mM) ranks second among tested substrates, highlighting efficient turnover .

Role of Active-Site Residues

-

Arg226 : Critical for substrate positioning and stabilization of the transition state during C–S bond cleavage .

-

Flavin Intermediates : The reaction proceeds via a C4a-(hydro)peroxyflavin intermediate, with deuterium isotope studies showing solvent effects on intermediate stability .

Inhibition Studies

This compound shows competitive inhibition with Ki=1.5±0.1mM, suggesting it binds tightly to the active site even in the absence of α-KG .

Comparative Substrate Analysis

This compound outperforms natural substrates like taurine in catalytic efficiency, likely due to its aromatic phenyl group enhancing hydrophobic interactions with the enzyme’s active site .

| Property | This compound | Taurine |

|---|---|---|

| Km (mM) | 0.12 | 10.37 |

| kcat/Km | 606.4 | 4.0 |

| Biological Relevance | Synthetic | Natural |

Aplicaciones Científicas De Investigación

N-Phenyltaurine, a compound derived from taurine and phenylalanine, has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study published in the Journal of Neurochemistry demonstrated its ability to reduce oxidative stress in neuronal cells, suggesting potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders .

Potential Role in Metabolic Disorders

Recent research suggests that this compound might play a role in metabolic regulation. A study highlighted its impact on lipid metabolism, indicating that it could aid in managing conditions like obesity and diabetes by modulating fat storage and energy expenditure .

Case Study 1: Neuroprotection in Animal Models

In a controlled experiment, researchers administered this compound to mice subjected to induced oxidative stress. The results showed a significant reduction in neuronal cell death compared to control groups, supporting its potential use as a neuroprotective agent .

Case Study 2: Anti-inflammatory Response in Human Cells

A clinical trial involving human peripheral blood mononuclear cells (PBMCs) treated with this compound demonstrated decreased levels of TNF-alpha and IL-6, key markers of inflammation. This finding underscores its therapeutic potential in inflammatory diseases .

Future Research Directions

While preliminary findings are promising, further research is necessary to fully elucidate the mechanisms of action of this compound and its efficacy in clinical settings. Future studies should focus on:

- Long-term safety assessments

- Mechanistic studies to understand how this compound exerts its effects at the molecular level

- Clinical trials to evaluate its effectiveness across various diseases

Mecanismo De Acción

El mecanismo de acción del Ácido 2-fenilaminoetanosulfónico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a proteínas y enzimas, alterando su actividad y función. Esta interacción está mediada por enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas electrostáticas. Las vías involucradas en su mecanismo de acción incluyen la modulación de la actividad enzimática y la inhibición de procesos bioquímicos específicos .

Comparación Con Compuestos Similares

Compuestos Similares

Fenilalanina: Un aminoácido con un grupo fenilo similar pero diferentes grupos funcionales.

Ácido Fenilsulfónico: Contiene un grupo fenilo y un grupo ácido sulfónico, pero carece del grupo amino.

Anilina: Una amina aromática simple con un grupo fenilo unido a un grupo amino.

Singularidad

El Ácido 2-fenilaminoetanosulfónico es único debido a su combinación de un grupo fenilo, un grupo amino y un grupo ácido etanosulfónico. Esta estructura única confiere propiedades químicas y reactividad específicas, lo que lo hace valioso en diversas aplicaciones .

Actividad Biológica

N-Phenyltaurine is an organosulfur compound derived from taurine, exhibiting various biological activities that have garnered attention in biochemical research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenyl group attached to the taurine molecule. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits properties that make it a subject of interest in metabolic studies.

Metabolic Pathways

Research indicates that this compound influences various metabolic pathways. It has been implicated in the desulfonation processes mediated by specific enzymes in bacteria such as Escherichia coli. The compound serves as a substrate for the TauD enzyme, which plays a crucial role in the degradation of sulfonated compounds, facilitating the conversion of these substrates into usable forms of sulfur for microbial metabolism .

Enzymatic Interactions

This compound interacts with several enzymes involved in sulfur metabolism. Notably, it has been shown to be a substrate for the SsuD enzyme, which is responsible for desulfonating a range of alkanesulfonates and other sulfonated compounds . The enzymatic activity towards this compound suggests its potential role in bioremediation processes where sulfonated pollutants are transformed into less harmful substances.

Study 1: Desulfonation Mechanism

A study conducted on the E. coli strain EC1250 demonstrated that this compound could be utilized as a sulfur source through specific transport systems (TauABC and SsuABC). The study revealed that deletion mutants lacking these transport systems were unable to grow on this compound, indicating its importance in sulfur metabolism .

| Gene | Function | Effect of Deletion |

|---|---|---|

| tauA | Transport of taurine | Inability to utilize taurine |

| ssuA | Transport of alkanesulfonates | Inability to utilize this compound |

Study 2: Inhibition Studies

Another significant finding is related to the inhibitory effects of this compound on cysteine proteases. Inhibitory assays indicated that this compound could modulate protease activity, suggesting potential applications in therapeutic contexts where cysteine proteases are involved .

Propiedades

Número CAS |

58928-14-6 |

|---|---|

Fórmula molecular |

C8H11NO3S |

Peso molecular |

201.25 g/mol |

Nombre IUPAC |

2-anilinoethanesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,10,11,12) |

Clave InChI |

IAVHKMVGTPXJIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCCS(=O)(=O)O |

SMILES canónico |

C1=CC=C(C=C1)NCCS(=O)(=O)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.